molecular formula C13H10ClNO3 B6368677 Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261996-87-5

Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368677
CAS No.: 1261996-87-5
M. Wt: 263.67 g/mol
InChI Key: AXEJHVUODBIHHI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H10ClNO3. It is known for its unique structure, which includes a chlorinated benzoate ester linked to a hydroxypyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate typically involves the esterification of 2-chloro-5-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the chlorinated benzoate ester can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate
  • Methyl 2-chloro-4-(5-hydroxypyridin-2-yl)benzoate
  • Methyl 2-chloro-5-(5-hydroxypyridin-4-yl)benzoate

Uniqueness

Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxyl group on the pyridine ring influences its reactivity and interaction with other molecules, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)11-5-8(2-3-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEJHVUODBIHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683193
Record name Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-87-5
Record name Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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